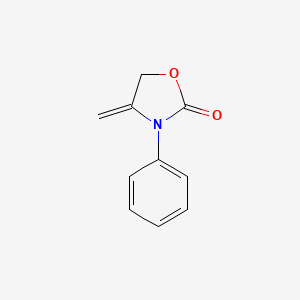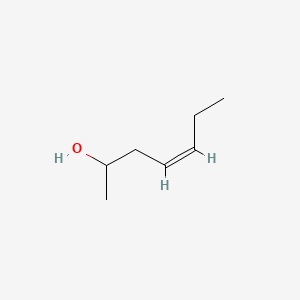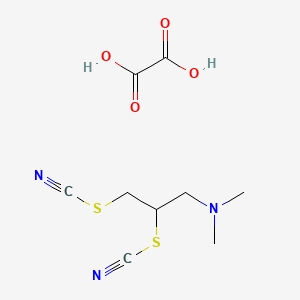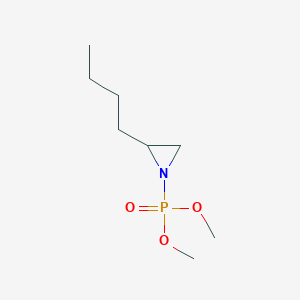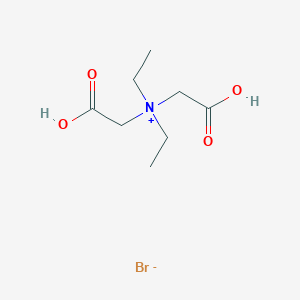
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable complexes with metal ions, making it useful in a variety of scientific and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide typically involves the reaction of ethylenediamine with bromoacetic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to form the desired product. The process is designed to minimize waste and maximize efficiency, ensuring a cost-effective production method .
化学反応の分析
Types of Reactions
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or other reduced compounds .
科学的研究の応用
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a chelate complex. This complexation process is driven by the formation of strong ionic and coordinate bonds between the metal ion and the ligand . The molecular targets and pathways involved in this process include the metal ions and the functional groups of the compound .
類似化合物との比較
Similar Compounds
N,N-Bis(carboxymethyl)-L-lysine: Another chelating agent with similar properties.
Trisodium dicarboxymethyl alaninate: A compound with comparable chelating abilities.
N,N-Bis(carboxymethyl) glutamic acid: Known for its use in metal ion complexation.
Uniqueness
N,N-Bis(carboxymethyl)-N-ethylethanaminium bromide is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly useful in applications where strong and stable metal-ligand interactions are required .
特性
CAS番号 |
23853-16-9 |
|---|---|
分子式 |
C8H16BrNO4 |
分子量 |
270.12 g/mol |
IUPAC名 |
bis(carboxymethyl)-diethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-3-9(4-2,5-7(10)11)6-8(12)13;/h3-6H2,1-2H3,(H-,10,11,12,13);1H |
InChIキー |
FSKBZAXAGVOWTE-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC(=O)O)CC(=O)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



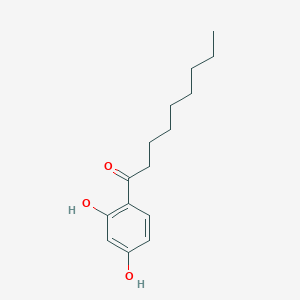

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
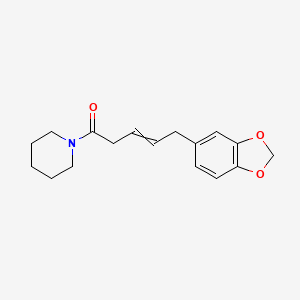
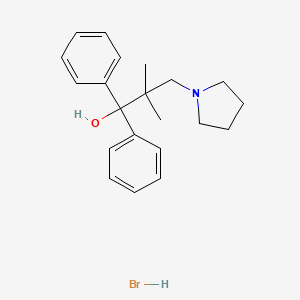
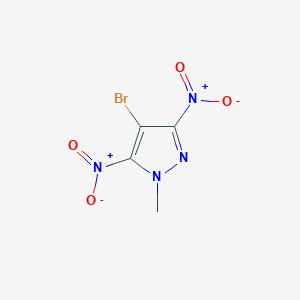
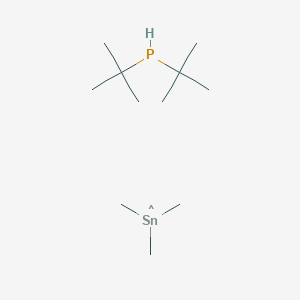
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
